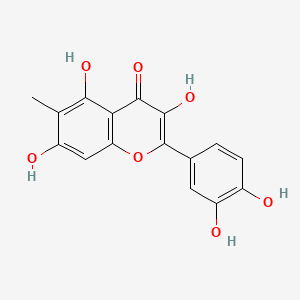
Pinoquercetin
Description
Pinoquercetin is a flavonoid identified in plant species such as Commiphora gileadensis and Cyperus rotundus . Structurally, it belongs to the flavone subclass, characterized by a 2-phenylchromen-4-one backbone. Unlike flavonols (e.g., quercetin), this compound lacks a hydroxyl group at the 3-position of the C-ring, which influences its biochemical interactions . It is notable for its presence in cytotoxic plant extracts, suggesting anti-proliferative properties .
Properties
CAS No. |
491-49-6 |
|---|---|
Molecular Formula |
C16H12O7 |
Molecular Weight |
316.26 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-6-methylchromen-4-one |
InChI |
InChI=1S/C16H12O7/c1-6-9(18)5-11-12(13(6)20)14(21)15(22)16(23-11)7-2-3-8(17)10(19)4-7/h2-5,17-20,22H,1H3 |
InChI Key |
DTFXGVGIKNSCQQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(C=C1O)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)O)O |
Canonical SMILES |
CC1=C(C2=C(C=C1O)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Pinoquercetin shares a flavonoid core with other polyphenols but exhibits distinct substituent patterns. Key comparisons include:
Binding Affinity to SUMO1 Protein
- This compound: Failed to exhibit dose-dependent binding saturation to human SUMO1, unlike fisetin (Kd = 227.8 ± 19.5 μM) and quercetin .
- Fisetin/Quercetin : Demonstrated strong SUMO1 binding, critical for modulating sumoylation pathways .
Collagenase Inhibition Potential
- This compound: Identified as a candidate inhibitor of Leptospira collagenase due to 90% structural similarity to Funalenone, a known inhibitor. However, molecular docking revealed high binding energy (−6.2 kcal/mol), suggesting weaker efficacy than Funalenone (−8.9 kcal/mol) .
- Funalenone: Superior binding energy (−8.9 kcal/mol) due to optimized hydrophobic interactions .
Cytotoxic and Antimicrobial Effects
- This compound: Contributes to anti-proliferative activity in C. gileadensis leaf extracts, alongside quercetin and eriodictyol .
- Quercetin: Widely documented for potent cytotoxicity via ROS modulation, but this compound’s role is less characterized .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


